N,N'-(1,2-Dihydroxyethylene)bisacrylamide

Catalog No.
S595448
CAS No.
868-63-3
M.F
C8H12N2O4
M. Wt
200.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-(1,2-Dihydroxyethylene)bisacrylamide

CAS Number

868-63-3

Product Name

N,N'-(1,2-Dihydroxyethylene)bisacrylamide

IUPAC Name

N-[1,2-dihydroxy-2-(prop-2-enoylamino)ethyl]prop-2-enamide

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C8H12N2O4/c1-3-5(11)9-7(13)8(14)10-6(12)4-2/h3-4,7-8,13-14H,1-2H2,(H,9,11)(H,10,12)

InChI Key

ZMLXKXHICXTSDM-UHFFFAOYSA-N

SMILES

C=CC(=O)NC(C(NC(=O)C=C)O)O

Synonyms

DHEBA, N,N'-(1,2-dihydroxyethylene)bisacrylamide, N,N'-1,2-dihydroxyethylene-bis(acrylamide)

Canonical SMILES

C=CC(=O)NC(C(NC(=O)C=C)O)O

Molecular Structure Analysis

DHEBA's structure consists of two acrylamide groups (CH2=CHCONH2) connected by a central 1,2-dihydroxyethylene (OCH2CH2OH) moiety [, ]. The key features are:

  • Acrylamide groups: These vinyl groups (CH2=CH) are highly reactive and can undergo polymerization, forming the gel network [].
  • Hydroxyl groups (OH): These groups contribute slightly to water solubility but can also participate in hydrogen bonding with other molecules [].

The short central chain linker allows DHEBA to efficiently cross-link polyacrylamide chains, creating a gel with a defined pore size for optimal biomolecule separation [].


Chemical Reactions Analysis

Synthesis

DHEBA is typically synthesized by reacting acrylamide with N,N'-bis(2-hydroxyethyl)ethylenediamine []. However, the specific details of the synthesis are often proprietary information from chemical suppliers [, ].

Cross-linking reaction

DHEBA's primary function is cross-linking polyacrylamide chains during gel formation for PAGE. This reaction involves the addition polymerization of acrylamide groups:

CH2=CHCONH2  +  CH2=CHCONH2  ->  -CH2-CH(CONH2)-CH2-CH(CONH2)-  (polymer chain)

DHEBA acts as a bifunctional cross-linker, as both ends of its molecule contain acrylamide groups, creating linkages between polyacrylamide chains and influencing gel pore size [].

Decomposition

Limited information exists on the specific thermal decomposition pathway of DHEBA. However, under high temperatures, acrylamide groups are susceptible to decomposition, potentially releasing acrylamide monomers and other volatile products [].

Physical and Chemical Properties

  • Molecular formula: C8H12N2O4 [, ]
  • Molecular weight: 200.19 g/mol [, ]
  • Melting point: 156 °C (decomposition) []
  • Appearance: White powder [, ]
  • Solubility: Slightly soluble in water, methanol, and DMSO []

DHEBA does not have a direct biological mechanism of action. Its primary function is in the formation of the polyacrylamide gel matrix for PAGE. The gel acts as a molecular sieve, separating biomolecules based on their size and charge. Smaller molecules migrate faster through the gel pores, while larger molecules are hindered, allowing for separation [].

Polyacrylamide Gel Electrophoresis (PAGE):

N,N'-(1,2-Dihydroxyethylene)bisacrylamide, also known as Bis-acrylamide or DHEBA, is a cross-linking agent commonly used in polyacrylamide gel electrophoresis (PAGE) [, ]. It covalently links the polymer chains of acrylamide, forming a three-dimensional network that creates a gel matrix []. This gel matrix allows for the separation of biomolecules based on their size and charge through an electric field [].

The concentration of DHEBA in the gel directly affects the pore size of the gel matrix. Lower concentrations of DHEBA result in larger pore sizes, allowing for the separation of larger molecules, while higher concentrations create tighter pore sizes, better suited for separating smaller molecules []. This tunable property makes DHEBA a versatile tool for various PAGE applications, including:

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE): Separates proteins based on their size [].
  • Agarose gel electrophoresis: Used in conjunction with agarose to enhance gel strength for separating large DNA fragments [].
  • Immunoblotting (Western blotting): Separates proteins and transfers them to a membrane for further analysis with specific antibodies [].

Immunohistochemistry:

DHEBA can also be used in immunohistochemistry to improve tissue section adhesion to slides []. It acts as a tissue adhesive, promoting the attachment of tissue sections to the slide surface during the staining process, reducing the risk of tissue loss during subsequent washing steps [].

Other Applications:

DHEBA has been explored for various other research applications, including:

  • Cell encapsulation: Creating 3D cell culture models for studying cell-cell interactions and drug testing [].
  • Drug delivery systems: As a component of hydrogels for controlled drug release [].

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

868-63-3

General Manufacturing Information

2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis-: ACTIVE

Dates

Modify: 2023-08-15

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